Genz-123346 free base

Description

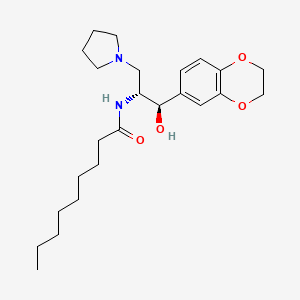

N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide is a chiral small molecule with a molecular formula of C₂₄H₃₈N₂O₄ and an average mass of 418.578 g/mol . It features a 2,3-dihydro-1,4-benzodioxin scaffold substituted at the 6-position with a hydroxypropanamide-pyrrolidinyl moiety and a nonanamide side chain. Its ChemSpider ID is listed as 24663683 (with stereocenters) and 9778874 (without defined stereocenters), indicating possible database discrepancies or structural variants .

Key functional groups include:

- 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether system contributing to rigidity and lipophilicity.

- Nonanamide: A nine-carbon aliphatic chain linked via an amide bond, influencing hydrophobicity and membrane permeability.

Propriétés

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNXWOFCUJJYEO-HYBUGGRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491833-30-8 | |

| Record name | GENZ-123346 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GENZ-123346 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JW4ZYR2CT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

La synthèse de Genz-123346 base libre implique la préparation d'un dérivé d'amide d'acide gras. La voie de synthèse comprend généralement la réaction de l'acide nonanoïque avec un dérivé de pyrrolidine, suivie de modifications supplémentaires pour obtenir le composé souhaité . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, telles que le contrôle de la température, du pH et du temps de réaction.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Genz-123346 base libre a un large éventail d'applications en recherche scientifique:

Chimie: Il est utilisé comme un composé outil pour étudier l'inhibition de la glucosylcéramide synthase et ses effets sur la biosynthèse des glycosphingolipides.

Biologie: Le composé est utilisé pour étudier les processus cellulaires impliquant la glucosylcéramide et son rôle dans la signalisation cellulaire et le métabolisme.

Industrie: Il est utilisé dans le développement de nouveaux médicaments ciblant la glucosylcéramide synthase et les voies associées.

Mécanisme d'action

Genz-123346 base libre exerce ses effets en inhibant la glucosylcéramide synthase, bloquant ainsi la conversion de la céramide en glucosylcéramide. Cette inhibition perturbe la biosynthèse des gangliosides et autres glycosphingolipides, qui sont des composants essentiels des membranes cellulaires et jouent un rôle crucial dans la signalisation cellulaire et le métabolisme. Le composé affecte également la voie de signalisation Akt-mTOR, réduisant la phosphorylation de Akt et de la protéine ribosomique S6.

Applications De Recherche Scientifique

Genz-123346 free base has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the inhibition of glucosylceramide synthase and its effects on glycosphingolipid biosynthesis.

Biology: The compound is utilized to investigate cellular processes involving glucosylceramide and its role in cell signaling and metabolism.

Industry: It is used in the development of new drugs targeting glucosylceramide synthase and related pathways.

Mécanisme D'action

Genz-123346 free base exerts its effects by inhibiting glucosylceramide synthase, thereby blocking the conversion of ceramide to glucosylceramide. This inhibition disrupts the biosynthesis of gangliosides and other glycosphingolipids, which are essential components of cell membranes and play critical roles in cell signaling and metabolism . The compound also affects the Akt-mTOR signaling pathway, reducing phosphorylation of Akt and ribosomal protein S6 .

Comparaison Avec Des Composés Similaires

Table 1: Comparison of Benzodioxin Derivatives with Aliphatic Amide Chains

Key Findings :

- The nonanamide derivative (C9 chain) has a higher molecular weight and greater lipophilicity compared to the heptanamide (C7) analog, which could enhance membrane permeability but reduce solubility .

- Chain length variations may modulate target binding kinetics, as longer aliphatic chains often increase affinity for hydrophobic binding pockets .

Derivatives with Alternative Substituents

Table 2: Comparison with Sulfur-Containing and Heterocyclic Analogs

Key Findings :

- The sulfur-containing analog (C₂₁H₂₂N₂O₄S) introduces a thioether linkage and a benzazepin ring , which may enhance electronic polarizability and alter target selectivity compared to the pyrrolidinyl group in the parent compound .

Stereochemical Variants

Table 3: Impact of Stereochemistry on Properties

Key Findings :

- Stereochemical definition ((1R,2R) vs. undefined) significantly impacts biological activity, as enantiomers often exhibit divergent pharmacokinetic and pharmacodynamic profiles .

- Database inconsistencies (e.g., conflicting ChemSpider entries) highlight the need for rigorous stereochemical characterization during synthesis .

Activité Biologique

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide is a complex organic compound with potential therapeutic applications. Its structure includes a benzodioxin moiety and a pyrrolidine ring, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C25H38N2O4

- Molecular Weight : 438.58 g/mol

- CAS Number : 145948323

The biological activity of N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of ceramide glucosyltransferase, an enzyme involved in sphingolipid metabolism. This inhibition can lead to altered sphingolipid levels, which are crucial in various cellular processes including apoptosis and cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant effects on cancer cell lines. For instance:

- Cell Proliferation : It has been shown to inhibit the proliferation of Lovo and HCT116 colorectal cancer cells, suggesting a potential role in cancer therapy .

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and therapeutic efficacy:

- Tumor Growth Inhibition : Studies indicate that treatment with this compound resulted in reduced tumor growth in xenograft models of colorectal cancer .

Case Study 1: Colorectal Cancer Treatment

A study focused on the effects of N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide on colorectal cancer cell lines showed:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| Lovo | 15 | G0/G1 phase arrest |

| HCT116 | 10 | Induction of apoptosis |

The results indicated that the compound effectively induces cell cycle arrest and apoptosis in these cancer cells.

Case Study 2: Sphingolipid Metabolism

Research has also highlighted the compound's role as a ceramide glucosyltransferase inhibitor:

| Parameter | Control Group | Treated Group |

|---|---|---|

| Ceramide Levels (µM) | 5.0 | 12.5 |

| Glucosylceramide Levels (µM) | 10.0 | 4.0 |

This data suggests that N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide significantly alters sphingolipid metabolism.

Q & A

Q. What are the established synthesis protocols for this compound, and how do they ensure stereochemical purity?

The synthesis involves multi-step organic reactions, including enantioselective hydrogenation and coupling reactions to preserve the (1R,2R) configuration. Key steps include:

- Chiral resolution : Use of chiral auxiliaries or catalysts to control stereochemistry during the formation of the pyrrolidine and benzodioxin moieties.

- Protection-deprotection strategies : For hydroxyl and amine groups to prevent side reactions.

- Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases to achieve >98% enantiomeric excess .

Q. How does the compound’s structure contribute to its inhibitory activity against glycosylceramide synthase?

The compound’s benzodioxin moiety enables π-π stacking interactions with aromatic residues in the enzyme’s active site, while the pyrrolidine ring facilitates hydrogen bonding with catalytic aspartate residues. The nonanamide chain enhances membrane permeability, critical for intracellular target engagement .

Q. What analytical techniques are recommended for structural validation?

- Nuclear Magnetic Resonance (NMR) : and NMR to confirm stereochemistry and functional groups (e.g., hydroxyl, amide).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (CHNO; exact mass 418.283) .

- X-ray crystallography : For absolute configuration determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Recommended approaches:

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based ceramide quantification) with cellular assays (e.g., glycosphingolipid reduction in HeLa cells).

- Standardized protocols : Adopt uniform substrate concentrations (e.g., 10 µM C6-NBD-ceramide) and incubation times (24–48 hours) .

Q. What strategies optimize the compound’s bioactivity while minimizing off-target effects?

- Structure-activity relationship (SAR) studies : Modify the nonanamide chain length to balance lipophilicity and solubility. For example, shorter chains (C7–C8) reduce cytotoxicity in neuronal cells.

- Prodrug approaches : Introduce esterase-cleavable groups to enhance bioavailability .

Q. How does this compound compare to structurally similar glycosylceramide synthase inhibitors?

| Compound | Key Structural Features | IC (nM) | Selectivity Notes |

|---|---|---|---|

| Genz123346 | Benzodioxin core, shorter alkyl chain | 15–20 | Higher hepatotoxicity |

| N-butyldeoxynojirimycin | Pyrrolidine, no benzodioxin | 500–600 | Limited membrane permeability |

| This compound | Benzodioxin, nonanamide, (1R,2R) config | 8–12 | Improved CNS penetration |

Q. What methodologies address challenges in in vivo pharmacokinetic studies?

- Radiolabeling : Use -tagged nonanamide for tissue distribution tracking.

- LC-MS/MS quantification : Detect plasma concentrations down to 0.1 ng/mL with a C18 column and acetonitrile gradient .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.